molecular formula C10H15N3O B15260474 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

Cat. No.: B15260474
M. Wt: 193.25 g/mol
InChI Key: BWYSUAIPYSHRNO-UHFFFAOYSA-N
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Description

5-[(1-Ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam) core substituted at the 5-position with a (1-ethyl-1H-pyrazol-4-yl)methyl group. The pyrrolidin-2-one moiety contributes hydrogen-bonding capacity via its NH group and carbonyl oxygen, while the ethyl-substituted pyrazole introduces aromaticity, moderate lipophilicity, and steric bulk.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C10H15N3O/c1-2-13-7-8(6-11-13)5-9-3-4-10(14)12-9/h6-7,9H,2-5H2,1H3,(H,12,14)

InChI Key

BWYSUAIPYSHRNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC2CCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable amine under acidic or basic conditions to form the desired pyrrolidinone ring . The reaction conditions often include solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions may vary but often involve solvents like ethanol, dichloromethane, or tetrahydrofuran, and may require heating or cooling to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one with two structurally related compounds from the literature:

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
This compound (Target) Pyrrolidin-2-one (1-Ethyl-1H-pyrazol-4-yl)methyl at position 5 Lactam (NH and C=O), ethyl-pyrazole substituent
1-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]pyrrolidin-2-one (Component of CAS 4322-43-4) Pyrrolidin-2-one But-2-ynyl linker with pyrrolidin-1-yl group at position 1 Alkyne linker and tertiary amine; lacks aromatic pyrazole, includes electron-withdrawing nitro groups
5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one (CAS 1492496-87-3) Oxazolidin-2-one (1-Methyl-1H-pyrazol-4-yl) at position 5 Oxazolidinone core (oxygen atom instead of NH), methyl-pyrazole substituent

Key Observations:

  • Core Ring Systems: The target compound’s pyrrolidin-2-one allows for hydrogen bonding via NH, whereas the oxazolidin-2-one in CAS 1492496-87-3 replaces NH with oxygen, reducing hydrogen-bond donor capacity but increasing electron-withdrawing effects.
  • Substituents: The ethyl group in the target compound may enhance lipophilicity and metabolic stability compared to the methyl group in CAS 1492496-87-3.

Physicochemical and Electronic Properties

For example:

  • Pyrrolidin-2-one vs. Oxazolidin-2-one : The NH in pyrrolidin-2-one enables stronger hydrogen-bond donation, while the oxygen in oxazolidin-2-one may enhance dipole moments and solubility in polar solvents.

Crystallographic and Conformational Analysis

The SHELX program suite () is widely used for crystal structure refinement. If crystallized, the target compound’s pyrazole moiety may adopt a planar conformation, facilitating π-π stacking, while the lactam ring’s puckering could influence intermolecular hydrogen bonding. In contrast, the alkyne linker in CAS 4322-43-4 might introduce rigidity, affecting packing efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, and how can purity be maximized?

  • Methodology : Multi-step organic synthesis is typically employed, involving:

  • Step 1 : Formation of the pyrrolidin-2-one core via cyclization or condensation reactions.
  • Step 2 : Introduction of the pyrazole moiety through alkylation or coupling reactions (e.g., using catalysts like Pd for cross-coupling).
  • Optimization : Temperature control (e.g., reflux in ethanol or DMF) and solvent selection (polar aprotic solvents) improve yield . Purification via column chromatography or recrystallization ensures high purity .
    • Key Considerations : Monitor reaction progress using TLC or HPLC to minimize by-products .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Primary Methods :

  • NMR Spectroscopy : Confirms regiochemistry and functional group integration (e.g., pyrazole C-H vs. pyrrolidinone protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement .
    • Supplementary Data : IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors during synthesis .
  • Storage : Keep in airtight containers in cool, dry conditions to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

  • Approach :

  • Docking Studies : Use software like AutoDock to simulate interactions with enzymes (e.g., kinases or proteases) .
  • DFT Calculations : Analyze electronic properties (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Validation : Correlate computational results with experimental bioactivity assays (e.g., IC₅₀ values) .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

  • Tools & Techniques :

  • SHELXL Refinement : Adjust parameters like thermal displacement (Ueq) and occupancy to resolve disordered regions .
  • ORTEP-3 Visualization : Identify outliers in bond angles/distances and cross-validate with NMR data .
    • Case Study : For twinned crystals, use the TWIN command in SHELXL to model overlapping lattices .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Experimental Design :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to introduce aryl groups .
  • Solvent Effects : Compare yields in DMF (high polarity) vs. THF (low polarity) to balance reactivity and solubility .
  • Temperature Gradients : Use microwave-assisted synthesis to accelerate reactions (e.g., 100–150°C for 30 min) .
    • Data Analysis : Employ DOE (Design of Experiments) to identify statistically significant variables .

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